Lower Lipophilicity (LogP) vs. 3,4-Dimethoxyphenylacetyl Chloride and Phenylacetyl Chloride
The target compound exhibits a LogP of 1.72, which is lower than both 3,4-dimethoxyphenylacetyl chloride (LogP 2.01) and phenylacetyl chloride (LogP 2.23) . This reduced lipophilicity arises from the methylenedioxy oxygen atoms, which increase polar surface area (PSA 35.53 Ų) compared to phenylacetyl chloride (PSA 17.07 Ų) while maintaining identical PSA to the dimethoxy analog . The difference of ΔLogP ≈ 0.29 (vs. dimethoxy) and ΔLogP ≈ 0.51 (vs. phenylacetyl) translates into distinct chromatographic retention behavior and may simplify aqueous workup procedures during intermediate isolation.
| Evidence Dimension | Octanol-water partition coefficient (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 1.72; PSA = 35.53 Ų |
| Comparator Or Baseline | 3,4-Dimethoxyphenylacetyl chloride: LogP = 2.01, PSA = 35.53 Ų; Phenylacetyl chloride: LogP = 2.23, PSA = 17.07 Ų |
| Quantified Difference | ΔLogP = -0.29 (vs. dimethoxy); ΔLogP = -0.51 (vs. phenylacetyl); ΔPSA = +18.46 Ų (vs. phenylacetyl) |
| Conditions | LogP and PSA values predicted/calculated from molecular structure (chemsrc.com, chem960.com) |
Why This Matters
For procurement decisions, lower LogP directly affects chromatographic purification ease and solvent partitioning behavior during workup, potentially reducing purification time and solvent consumption compared to more lipophilic analogs.
